molecular formula C8H9NOS B1467610 3-(5-Methyl-1,3-thiazol-2-yl)cyclobutanone CAS No. 1353498-57-3

3-(5-Methyl-1,3-thiazol-2-yl)cyclobutanone

Cat. No. B1467610
CAS RN: 1353498-57-3
M. Wt: 167.23 g/mol
InChI Key: ZFXVNYVHWILIDT-UHFFFAOYSA-N
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Description

3-(5-Methyl-1,3-thiazol-2-yl)cyclobutanone is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atom. The thiazole ring is planar and exhibits aromaticity due to the delocalization of a lone pair of π-electrons on the sulfur atom. It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents. The odor of thiazole is reminiscent of pyridine. Interestingly, the thiazole ring is naturally found in Vitamin B1 (thiamine), which plays a crucial role in energy release from carbohydrates and normal nervous system functioning .


Synthesis Analysis

The synthesis of thiazole derivatives involves various methods. One notable approach is the C-H substitution reaction of thiazole catalyzed by the palladium/copper system. Under mild conditions, this reaction yields 2,5-diarylthiazole derivatives .


Molecular Structure Analysis

The molecular structure of 3-(5-Methyl-1,3-thiazol-2-yl)cyclobutanone consists of a cyclobutanone ring fused with a thiazole moiety. The thiazole ring contributes to its aromatic character, and the position of the methyl group at the 5-position enhances its chemical reactivity .


Chemical Reactions Analysis

  • Other activities : Thiazoles have demonstrated antihypertensive, anti-inflammatory, antischizophrenia, antibacterial, anti-HIV, hypnotic, antiallergic, and analgesic properties .

properties

IUPAC Name

3-(5-methyl-1,3-thiazol-2-yl)cyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c1-5-4-9-8(11-5)6-2-7(10)3-6/h4,6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXVNYVHWILIDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)C2CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Methyl-1,3-thiazol-2-yl)cyclobutanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-Methyl-1,3-thiazol-2-yl)cyclobutanone
Reactant of Route 2
3-(5-Methyl-1,3-thiazol-2-yl)cyclobutanone
Reactant of Route 3
3-(5-Methyl-1,3-thiazol-2-yl)cyclobutanone
Reactant of Route 4
3-(5-Methyl-1,3-thiazol-2-yl)cyclobutanone
Reactant of Route 5
3-(5-Methyl-1,3-thiazol-2-yl)cyclobutanone
Reactant of Route 6
3-(5-Methyl-1,3-thiazol-2-yl)cyclobutanone

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